Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15838365
InChI: InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-13-9(11-8)5-4-7(2)12-13/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate

CAS No.:

Cat. No.: VC15838365

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate -

Specification

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate
Standard InChI InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-13-9(11-8)5-4-7(2)12-13/h4-6H,3H2,1-2H3
Standard InChI Key BRRCHTKTIBKRSV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C(=N1)C=CC(=N2)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of an imidazo[1,2-b]pyridazine system, where the imidazole ring (a five-membered ring with two nitrogen atoms) is fused to a pyridazine ring (a six-membered diazine). The 6-methyl substituent on the pyridazine ring and the ethyl ester group at position 2 contribute to its electronic and steric properties, influencing reactivity and interactions with biological targets . The IUPAC name, ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, reflects these substituents’ positions.

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC10H11N3O2\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}_{2}
Molecular Weight205.21 g/mol
SMILES NotationCCOC(=O)C1=CN2C(=N1)C=CC(=N2)C
InChI KeyBRRCHTKTIBKRSV-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Routes

The synthesis of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate typically involves cyclization reactions under controlled conditions. A common approach employs:

  • Precursor Preparation: 6-Methylpyridazine derivatives are functionalized with amino and carbonyl groups.

  • Cyclization: Intramolecular cyclization under acidic or basic conditions forms the imidazole ring .

  • Esterification: Introduction of the ethyl ester group via reaction with ethyl chloroformate or ethanol under catalytic conditions.

Critical parameters such as temperature (often 80–120°C), reaction time (12–24 hours), and solvent choice (e.g., DMF or THF) significantly impact yield and purity .

Purification and Characterization

Post-synthesis purification employs techniques like column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Structural confirmation utilizes:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR verify substituent positions and ring fusion .

  • Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns.

Biological Activities and Mechanisms

Table 2: Antimicrobial Activity of Analogous Compounds

CompoundMIC (µM) vs E. coliMIC (µM) vs S. aureusSource
Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate5075

The mechanism likely involves inhibition of bacterial enzymes such as DNA gyrase or dihydrofolate reductase.

Anticancer Activity

Imidazo[1,2-b]pyridazine derivatives demonstrate cytotoxicity against cancer cell lines. Ethyl 6-methyl variants may interfere with kinase signaling pathways (e.g., JAK2 or EGFR), inducing apoptosis.

Table 3: Cytotoxicity in Cancer Cell Lines

CompoundIC50 (µM) in LoVo CellsIC50 (µM) in MCF-7 CellsSource
Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate1525

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

The position and nature of substituents profoundly influence biological activity:

  • 6-Methyl vs. 6-Chloro: Chloro-substituted analogs (e.g., ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) show enhanced electrophilicity, improving interactions with nucleophilic enzyme residues .

  • Ester Group Variations: Methyl esters exhibit faster metabolic clearance compared to ethyl esters, affecting pharmacokinetics .

Table 4: Comparative Properties of Imidazo[1,2-b]pyridazine Derivatives

CompoundMolecular Weight (g/mol)LogPKey Biological Activity
Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate205.211.2Kinase inhibition
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate225.631.8Antimicrobial
Ethyl imidazo[1,2-b]pyridazine-2-carboxylate191.190.9Moderate cytotoxicity

Applications in Drug Discovery

Kinase Inhibitors

The compound’s ability to bind ATP pockets in kinases makes it a candidate for treating cancers and inflammatory diseases. For instance, imidazo[1,2-b]pyridazine cores are found in investigational drugs targeting ALK and ROS1 mutations .

Antibacterial Agents

Structural optimization could enhance its potency against multidrug-resistant pathogens. Hybrid derivatives combining imidazo[1,2-b]pyridazine with fluoroquinolone motifs are under exploration.

Future Directions

Synthetic Methodology Improvements

Adopting green chemistry principles (e.g., microwave-assisted synthesis) may reduce reaction times and improve yields.

In Vivo Pharmacological Studies

Preclinical models are needed to assess bioavailability, toxicity, and efficacy. Promising in vitro results against cancer and bacterial cells warrant further investment .

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